molecular formula C11H24N2O B14377472 3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol CAS No. 88630-87-9

3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol

Katalognummer: B14377472
CAS-Nummer: 88630-87-9
Molekulargewicht: 200.32 g/mol
InChI-Schlüssel: PQPVGRLLMLIOSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol is an organic compound characterized by the presence of a diazenyl group (N=N) attached to a tert-butyl group and a hydroxyl group on a hexane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol can be achieved through several methods. One common approach involves the reaction of tert-butyl diazene with 2-methylhexan-2-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as flow chemistry to optimize reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[(E)-tert-Butyldiazenyl]-2-methylhexane: Lacks the hydroxyl group, resulting in different reactivity and applications.

    2-Methylhexan-2-ol: Does not contain the diazenyl group, making it less reactive in certain chemical reactions.

    tert-Butyl diazene: A simpler structure without the hexane backbone, used in different contexts.

Uniqueness

3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol is unique due to the combination of the diazenyl and hydroxyl groups on a hexane backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

88630-87-9

Molekularformel

C11H24N2O

Molekulargewicht

200.32 g/mol

IUPAC-Name

3-(tert-butyldiazenyl)-2-methylhexan-2-ol

InChI

InChI=1S/C11H24N2O/c1-7-8-9(11(5,6)14)12-13-10(2,3)4/h9,14H,7-8H2,1-6H3

InChI-Schlüssel

PQPVGRLLMLIOSG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(C)(C)O)N=NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.